3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
CAS No.: 1082766-16-2
Cat. No.: VC2550458
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082766-16-2 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 |
| Standard InChI Key | LRNKLYYRAKUFNN-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)O |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)O |
Introduction
Chemical Identity and Properties
Molecular Identification
3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is characterized by specific molecular identifiers that define its chemical structure and properties. The compound features a five-membered 1,2,4-oxadiazole ring with a methyl substituent at position 3, connected to a phenol moiety at position 5. The following table provides comprehensive identification data for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1082766-16-2 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 |
| Standard InChIKey | LRNKLYYRAKUFNN-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)O |
| Canonical SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)O |
| PubChem Compound ID | 29893097 |
Table 1: Chemical Identifiers for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
Structural Characteristics
The structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol consists of two primary components: a 1,2,4-oxadiazole heterocyclic ring and a phenol group. The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered configuration, with the oxygen atom positioned between the two nitrogen atoms. This heterocyclic structure is known to confer various biological activities in similar compounds.
The phenol moiety is connected to the oxadiazole ring at the meta position (position 3) of the benzene ring. The hydroxyl group of the phenol can participate in hydrogen bonding, which may contribute to the compound's potential biological interactions and solubility characteristics. The presence of both the heterocyclic oxadiazole ring and the phenolic hydroxyl group creates a molecule with multiple potential sites for interaction with biological targets.
Synthesis and Preparation
Laboratory Preparation Methods
Based on synthetic procedures for analogous compounds, a potential laboratory synthesis pathway for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol might involve:
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Conversion of 3-hydroxybenzonitrile to an amidoxime intermediate using hydroxylamine
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Reaction of the amidoxime with acetyl chloride or acetic anhydride
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Cyclization under appropriate conditions to form the oxadiazole ring
Alternatively, following the procedure described in the literature for similar compounds, the synthesis might begin with a meta-substituted benzoic acid derivative, converting it to an amide, then reacting with N,N-dimethylacetamide dimethyl acetal to form an intermediate which could be cyclized with hydroxylamine to produce the target compound .
The compound is commercially available from chemical suppliers with a purity of up to 95%, facilitating its use in research applications without the need for custom synthesis.
Chemical and Physical Properties
Chemical Reactivity
The chemical reactivity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can be inferred from its structural components:
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The phenolic hydroxyl group can participate in:
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Hydrogen bonding interactions
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Acid-base reactions (acting as a weak acid)
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Electrophilic aromatic substitution reactions
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Oxidation reactions to form quinones or similar derivatives
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The 1,2,4-oxadiazole ring may undergo:
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Hydrolysis under harsh acidic or basic conditions
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Electrophilic or nucleophilic attack at specific positions
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Coordination with metal ions through the nitrogen atoms
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These reactivity patterns are typical for compounds containing phenol groups and oxadiazole rings, though specific reactivity studies for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol would be required for definitive characterization.
Analytical Methods and Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable techniques for the analysis and purification of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. These methods could be used to:
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Assess the purity of synthesized or commercial samples
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Monitor reaction progress during synthesis
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Separate the compound from reaction mixtures or impurities
Typical HPLC conditions might involve reverse-phase columns with methanol/water or acetonitrile/water mobile phases, while GC analysis would require derivatization of the phenolic hydroxyl group to improve volatility and peak shape.
Structure-Activity Relationships
Comparison with Related Compounds
Structure-activity relationship studies of compounds similar to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol have revealed several important trends:
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The position of the phenol group relative to the oxadiazole ring can significantly affect biological activity
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Substitution on the oxadiazole ring (such as the methyl group at position 3) can modulate activity and physicochemical properties
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The presence of additional functional groups on the aromatic ring can dramatically alter biological properties
For example, studies on related compounds have shown that changing the position of the phenol group from meta to para or ortho can significantly affect antimicrobial potency and spectrum of activity. Similarly, modifications to the methyl group on the oxadiazole ring can influence lipophilicity, metabolic stability, and target binding .
Electronic and Steric Effects
The biological activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol would be influenced by both electronic and steric factors:
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Electronic effects:
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The electron-donating nature of the phenolic hydroxyl group
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The electron-withdrawing characteristics of the oxadiazole ring
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The resulting electron density distribution across the molecule
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Steric effects:
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The relatively planar structure of the oxadiazole ring
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The potential for the phenol group to rotate relative to the oxadiazole ring
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The accessibility of the hydroxyl group for hydrogen bonding interactions
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These factors would collectively determine how the molecule interacts with biological targets and influence its potential activity in various applications .
Future Research Directions
Research Gaps
Despite the potential interest in 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, several significant research gaps remain:
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Limited documentation of optimized synthesis methods specifically for this compound
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Insufficient data on its biological activities, including detailed antimicrobial spectrum, antioxidant capacity, and other potential bioactivities
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Lack of information on its pharmacokinetic properties, metabolic fate, and toxicological profile
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Incomplete understanding of structure-activity relationships compared to similar oxadiazole derivatives
Addressing these gaps would provide a more comprehensive understanding of the compound and its potential applications in various fields .
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